molecular formula C21H18FN5O2 B2773249 N-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-methylbenzamide CAS No. 1021030-60-3

N-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-methylbenzamide

Cat. No.: B2773249
CAS No.: 1021030-60-3
M. Wt: 391.406
InChI Key: JODVXVSQRJIMHO-UHFFFAOYSA-N
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Description

N-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-methylbenzamide (Molecular Formula: C20H18FN3O2, Molecular Weight: 351.38) is a chemical research reagent designed for investigative applications. This compound features a [1,2,4]triazolo[4,3-b]pyridazine core, a privileged scaffold in medicinal chemistry known to be associated with a wide spectrum of biological activities . The molecular structure integrates a 4-fluorophenyl substitution on the triazole ring and a 2-methylbenzamide group connected via an ethoxyethyl linker. Researchers are exploring this and related triazolo-pyridazine derivatives for their potential in various biochemical and pharmacological studies, given the established research significance of the 1,2,4-triazole pharmacophore which has been investigated for antimicrobial, anticancer, and anticonvulsant properties, among others . The specific mechanism of action and research applications for this compound are subject to ongoing investigation. This product is intended for Research Use Only and is not approved for use in humans, as a drug, or for any other clinical applications. Researchers should handle all compounds with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

N-[2-[[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FN5O2/c1-14-4-2-3-5-17(14)21(28)23-12-13-29-19-11-10-18-24-25-20(27(18)26-19)15-6-8-16(22)9-7-15/h2-11H,12-13H2,1H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JODVXVSQRJIMHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NCCOC2=NN3C(=NN=C3C4=CC=C(C=C4)F)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-methylbenzamide is a compound of increasing interest in medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activity, synthesis, and mechanisms of action based on recent research findings.

Chemical Structure and Properties

The compound features a complex structure with a triazolo-pyridazine core, a fluorophenyl group, and an ethoxybenzamide moiety. Its molecular formula is C14H14FN5O3SC_{14}H_{14}FN_{5}O_{3}S, and it has a molecular weight of 351.36 g/mol. The presence of various functional groups suggests multiple interactions with biological targets.

Biological Activity

Research indicates that compounds similar to this compound exhibit a range of biological activities:

  • Anticancer Activity : Preliminary studies have shown that derivatives of this compound can inhibit the growth of various cancer cell lines. For instance, compounds within the triazolo-pyridazine class have demonstrated significant cytotoxic effects against MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer) cell lines with IC50 values ranging from 3.79 to 42.30 µM .
  • Anti-inflammatory Potential : The compound may also exhibit anti-inflammatory properties, which are crucial for treating conditions like arthritis and cardiovascular diseases. The mechanism likely involves inhibition of cyclooxygenase (COX) enzymes .

The mechanism by which this compound exerts its effects is still under investigation. However, it is believed to interact with specific molecular targets such as:

  • Kinases : Similar compounds have been shown to inhibit kinases involved in cancer progression .
  • COX Enzymes : As noted in studies on pyrazole derivatives, the compound may selectively inhibit COX-II with IC50 values indicating potent anti-inflammatory activity .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Triazolo-Pyridazine Core : This involves coupling reactions under controlled conditions using reagents like palladium catalysts.
  • Introduction of Functional Groups : The ethoxy and methyl groups are added through nucleophilic substitution reactions.
  • Purification : High-performance liquid chromatography (HPLC) is often employed to purify the final product to ensure high yield and purity .

Case Studies

Recent studies have highlighted the efficacy of similar compounds in preclinical models:

CompoundCell LineIC50 (µM)Mechanism
Compound AMCF73.79Apoptosis induction
Compound BSF-26812.50Cell cycle arrest
Compound CNCI-H46042.30Inhibition of proliferation

These findings suggest that this compound could be a promising candidate for further development in cancer therapy.

Scientific Research Applications

Antibacterial Activity

Research indicates that compounds with a triazole moiety exhibit significant antibacterial properties. The following table summarizes the minimum inhibitory concentrations (MICs) against various bacterial strains:

CompoundMIC (µg/mL)Bacterial Strains
N-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-methylbenzamide0.125 - 8Staphylococcus aureus, Escherichia coli
Compound B1 - 8Pseudomonas aeruginosa, Klebsiella pneumoniae

This compound has shown effectiveness against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibacterial agent.

Antifungal Activity

The compound also demonstrates antifungal activity. Similar triazole derivatives have been tested against various fungal strains with notable results:

CompoundMIC (µg/mL)Fungal Strains
This compound0.5Candida albicans
Compound D4Aspergillus flavus

The antifungal efficacy of this compound suggests potential applications in treating fungal infections.

Anticancer Activity

This compound has shown potential as an anticancer agent by inhibiting specific kinases involved in cancer cell proliferation. Its ability to target the VEGFR2 and C-Met pathways is critical in tumor growth and metastasis:

  • Kinase Inhibition : The compound inhibits kinases essential for cellular signaling pathways promoting growth and survival.
  • Enzyme Interaction : It binds to active sites of enzymes involved in bacterial cell wall synthesis and fungal cell membrane integrity.

Structure-Activity Relationship (SAR)

The efficacy of this compound can be attributed to specific structural features:

  • Triazole Ring : Enhances antibacterial and antifungal activities.
  • Substituents : The fluorophenyl and methoxyphenyl groups contribute to lipophilicity and overall biological activity.

Study on Antimicrobial Efficacy

A series of triazole derivatives were synthesized and evaluated for antimicrobial properties against a panel of pathogens. Results indicated that modifications in the phenyl rings significantly influenced potency.

Cancer Cell Line Studies

In vitro studies using cancer cell lines demonstrated that certain derivatives could reduce cell viability by more than 50% at low concentrations.

Q & A

Basic Research Questions

Q. What are the critical steps and reagents for synthesizing N-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-methylbenzamide?

  • Methodology : Synthesis typically involves multi-step reactions, including:

  • Step 1 : Formation of the triazolo[4,3-b]pyridazine core via cyclization of hydrazine derivatives with substituted pyridazines .

  • Step 2 : Etherification at the 6-position using 2-chloroethyl intermediates under basic conditions (e.g., K₂CO₃ in DMF) .

  • Step 3 : Coupling with 2-methylbenzamide via nucleophilic substitution or amide bond formation .

  • Key reagents : Hydrazine derivatives, Pd catalysts for cross-coupling (if applicable), and purification via column chromatography (silica gel, ethyl acetate/hexane gradients) .

    • Data Table :
StepReagents/ConditionsYield (%)Purity (HPLC)
1Hydrazine hydrate, EtOH, reflux65–75≥90%
2K₂CO₃, DMF, 80°C50–60≥85%
3EDCI, DCM, RT70–80≥95%

Q. Which analytical techniques are essential for confirming the compound’s structure and purity?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions (e.g., fluorophenyl protons at δ 7.2–7.8 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 449.18) .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) to assess purity (>95% for biological assays) .

Q. What biological targets are associated with triazolo-pyridazine derivatives?

  • Kinase Inhibition : Triazolo-pyridazines often target ATP-binding pockets in kinases (e.g., Aurora kinases, FLT3) due to their planar heterocyclic core .
  • Anticancer Activity : Demonstrated in vitro cytotoxicity against leukemia (e.g., K562 cells) via apoptosis induction .
  • Anti-inflammatory Potential : Modulation of COX-2 or NF-κB pathways observed in structurally analogous compounds .

Advanced Research Questions

Q. How can reaction yields be optimized during the coupling of the triazolo-pyridazine core with the benzamide moiety?

  • Variables to Test :

  • Catalysts : Pd(PPh₃)₄ vs. CuI for Ullmann-type couplings .
  • Solvent Effects : DMF (polar aprotic) vs. THF (low dielectric constant) on reaction kinetics .
  • Temperature : Microwave-assisted synthesis (80–120°C) to reduce reaction time .
    • Validation : Monitor reaction progress via TLC and isolate intermediates for MS/NMR validation .

Q. How can contradictions in reported biological activity data for this compound class be resolved?

  • Approach :

  • Orthogonal Assays : Compare IC₅₀ values across multiple assays (e.g., MTT vs. ATP-lite for cytotoxicity) .
  • Structural Confirmation : Verify compound identity in conflicting studies via HRMS and 2D NMR .
  • Control Experiments : Test for off-target effects (e.g., redox cycling in MTT assays) using ROS scavengers .

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